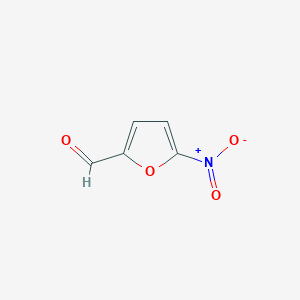
(2S)-Bornane-10,2-sultam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Bornane-10,2-sultam is an organic compound belonging to the class of sultams. It is a highly versatile compound that is used in a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. In addition, it has been used in the development of new drug delivery systems, as well as in the development of new analytical techniques. The purpose of
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Chiral Sulfoxides and Sulfinimines :
- Bornane-10,2-sultam is used for stereoselective conversion to diastereomerically pure sulfoxides and sulfinimines, showing its utility in producing chiral compounds with high enantioselectivity (Oppolzer, Froelich, Wiaux‐Zamar, & Bernardinelli, 1997).
Syn-Dihydroxylation of γ-Substituted Bornane-10,2-sultams :
- This process investigates the diastereoselective syn-dihydroxylation of γ-substituted bornane-10,2-sultams, contributing to the development of enantiomerically pure building blocks (Raczko et al., 2000).
Henry Reaction of Nitro Compounds with Chiral Derivatives of Glyoxylic Acid :
- Bornane-10,2-sultam shows high efficiency as a chiral inducer in the stereoselective Henry reaction, yielding diastereoisomeric nitroalcohols with high asymmetric induction (Kudyba et al., 2004).
Efficient Synthesis of N-glyoxyloyl-(2R)-bornane-10,2-sultam :
- This study presents an efficient method to synthesize the useful chiron N-glyoxyloyl-(2R)-bornane-10,2-sultam from its precursor (Bauer et al., 1996).
Asymmetric syn-Dihydroxylation of β-Substituted Bornane-10,2-sultams :
- This research demonstrates the highly stereoselective oxidation of β-substituted bornane-10,2-sultams, important for preparing precursors of pharmaceutical compounds (Raczko et al., 1998).
Application in [4+2] Cycloaddition Reactions :
- Studies show the use of bornane-10,2-sultam in [4+2] cycloaddition reactions, important in the synthesis of complex molecules (Bauer et al., 1996; Piątek et al., 2005; Raszplewicz et al., 2003; Belzecki et al., 2000; Piątek et al., 2003; Gouverneur et al., 1991; Czapla et al., 1999; Vallg»rda & Hacksell, 1991; Achmatowicz et al., 1999; Kudyba et al., 2003; Ramesh et al., 2009; Chojnacka et al., 2006; Kiegiel et al., 1999; Bauer et al., 1997; Ward et al., 1995).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-Bornane-10,2-sultam can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenol", "methanesulfonyl chloride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the conversion of 1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenol to its corresponding mesylate by reaction with methanesulfonyl chloride and triethylamine in ethyl acetate.", "The resulting mesylate is then treated with sodium bicarbonate in water to yield the corresponding alcohol.", "The alcohol is then converted to the corresponding tosylate by reaction with tosyl chloride and pyridine in dichloromethane.", "The tosylate is then treated with sodium azide in DMF to yield the corresponding azide.", "The azide is then reduced to the corresponding amine by reaction with hydrogen gas and palladium on carbon catalyst.", "The resulting amine is then reacted with sulfur dioxide and triethylamine in dichloromethane to yield the desired (2S)-Bornane-10,2-sultam." ] } | |
Número CAS |
108448-77-7 |
Fórmula molecular |
C10H17NO2S |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
(1R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m0/s1 |
Clave InChI |
DPJYJNYYDJOJNO-KTOWXAHTSA-N |
SMILES isomérico |
CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C |
SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
SMILES canónico |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
Pictogramas |
Irritant |
Sinónimos |
[3aR-(3aα,6α,7aβ)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; (+)-10,2-Camphorsultam; (+)-Camphorsultam; (1R,2S)-Camphor-2,10-sultam; (2S)-Bornane-10,2-sultam; L-(+)-Camphorsultam; (3aR,6S,7aS)-8,8-Dimethylhexahydro-1H-3a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (2S)-Bornane-10,2-sultam used in the synthesis of (+)-Alloisoleucine?
A1: In the synthesis of (+)-Alloisoleucine, this compound acts as a chiral auxiliary. [] It is initially reacted with crotonic acid to form N-crotoyl-(1S,2R)-bornane-10,2-sultam. Subsequent reactions, including a stereoselective alkylation with ethylmagnesium chloride, are directed by the chiral environment of the sultam. This ultimately allows for the controlled formation of the desired stereocenter in (+)-Alloisoleucine. After the desired stereochemistry is set, the this compound auxiliary can be cleaved and recovered.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




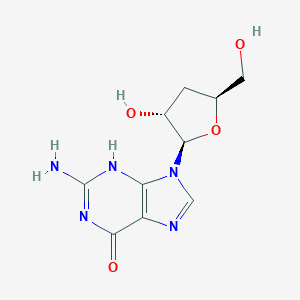
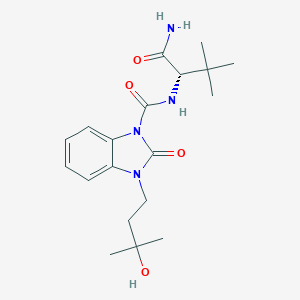

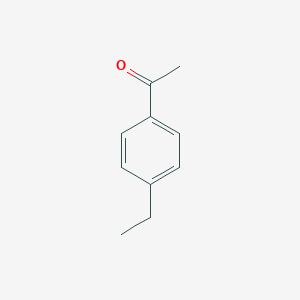
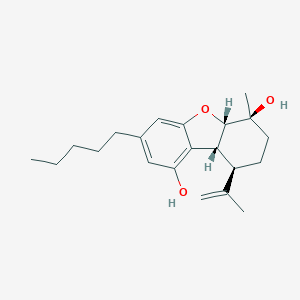

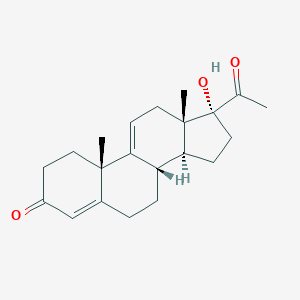
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

